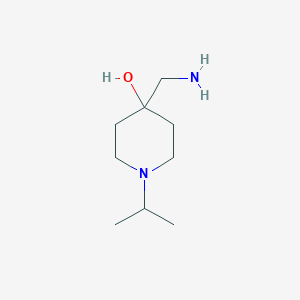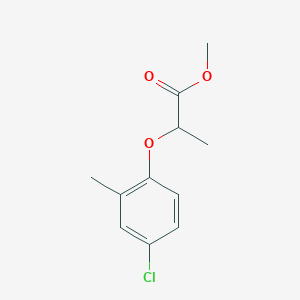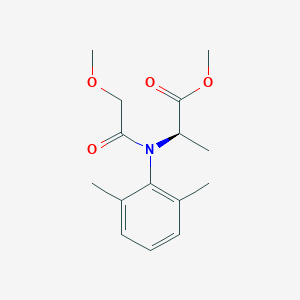
Potassium methyl sulfate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Potassium methyl sulfate is a chemical compound with the formula CH5KO4S. It is a white crystalline powder that is highly soluble in water. This compound is known for its strong corrosive and irritant properties, making it essential to handle with care. This compound is primarily used in organic synthesis as a catalyst and esterification reagent.
准备方法
Potassium methyl sulfate is typically prepared by reacting methyl sulfate (CH3OSO2OH) with potassium hydroxide (KOH). The process involves dissolving methyl sulfate in water and then slowly adding potassium hydroxide. The reaction mixture is then filtered to obtain the solid product of this compound .
化学反应分析
Potassium methyl sulfate undergoes various chemical reactions, including:
Esterification: It reacts with alcohols to form corresponding sulfates.
Substitution: It can participate in substitution reactions where the methyl group is replaced by other functional groups.
Hydrolysis: In the presence of water, it can hydrolyze to form methanol and potassium hydrogen sulfate.
Common reagents used in these reactions include alcohols, acids, and bases. The major products formed depend on the specific reaction conditions and reagents used .
科学研究应用
Potassium methyl sulfate has several applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis, particularly in esterification reactions.
Biology: It is employed in the study of sulfation processes in biological systems.
Medicine: It is used in the synthesis of certain pharmaceuticals and as a reagent in drug development.
Industry: It serves as a scouring agent in the textile industry and as a component in various cleaning agents
作用机制
The mechanism of action of potassium methyl sulfate involves its ability to donate sulfate groups in chemical reactions. This property makes it an effective catalyst in esterification and other organic synthesis processes. The molecular targets and pathways involved include the activation of hydroxyl groups in alcohols, facilitating their conversion to sulfates .
相似化合物的比较
Potassium methyl sulfate can be compared with other similar compounds such as:
Potassium ethyl sulfate: Similar in structure but with an ethyl group instead of a methyl group.
Potassium sulfate: Lacks the organic methyl group and is primarily used as a fertilizer.
Potassium bisulfate: Contains an additional hydrogen atom, making it more acidic.
The uniqueness of this compound lies in its ability to act as a versatile catalyst in organic synthesis, particularly in esterification reactions .
属性
CAS 编号 |
562-54-9 |
|---|---|
分子式 |
CH4KO4S |
分子量 |
151.21 g/mol |
IUPAC 名称 |
potassium;methyl sulfate |
InChI |
InChI=1S/CH4O4S.K/c1-5-6(2,3)4;/h1H3,(H,2,3,4); |
InChI 键 |
QSGKLHYFBNRKBE-UHFFFAOYSA-N |
SMILES |
COS(=O)(=O)[O-].[K+] |
手性 SMILES |
COS(=O)(=O)[O-].[K+] |
规范 SMILES |
COS(=O)(=O)O.[K] |
Key on ui other cas no. |
562-54-9 |
Pictograms |
Irritant; Health Hazard |
相关CAS编号 |
75-93-4 (Parent) |
同义词 |
Potassium methyl sulfate |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Potassium Methyl Sulfate affect skeletal muscle, specifically in the context of denervation?
A1: Research suggests that this compound, often used to depolarize muscle cells, can influence the uptake of certain compounds in denervated skeletal muscle. For instance, studies show that denervated muscles exhibit increased uptake of tritium-labeled decamethonium compared to normal muscles, and this uptake can be reduced by this compound []. This suggests a role for this compound in modulating the physiological changes occurring in denervated muscle, potentially impacting the function and pharmacology of these tissues.
Q2: What is the role of this compound in studying acetylcholine receptors (AChRs) and cholinesterase (ChE) in nerve-muscle interactions?
A2: this compound has been utilized to investigate the role of nerve activity in the distribution of AChRs and ChE at neuromuscular junctions. Studies have shown that even when this compound is used to depolarize nerve and muscle cells in culture, the localization of AChRs and ChE at nerve-muscle contact sites still occurs []. This suggests that the nerve-derived signals influencing AChR and ChE clustering are likely independent of traditional electrical activity mediated by action potentials.
Q3: Can this compound be used to study synaptic plasticity in the brain?
A3: Yes, this compound has been employed as a tool in electrophysiology experiments exploring synaptic plasticity. For instance, researchers used intracellular injections of this compound to depolarize hippocampal neurons, mimicking postsynaptic activity []. This allowed them to study the induction of long-term depression (LTD) and explore the temporal requirements for associative synaptic plasticity in the hippocampus.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![9-Methoxy-3,4-dihydrobenzo[B]oxepin-5(2H)-one](/img/structure/B166247.png)











